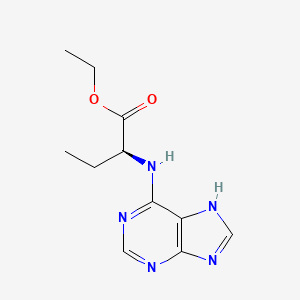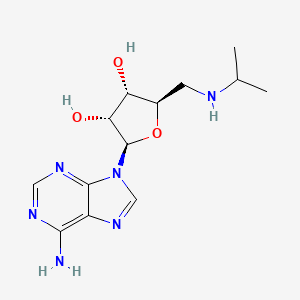
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, making it a unique structure with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its purine base is similar to nucleotides found in DNA and RNA, making it a valuable tool for studying genetic and enzymatic functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The purine base allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
(2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol: This compound has a similar purine base but differs in the structure of the attached tetrahydrofuran ring.
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol apart is its unique combination of a purine base with a modified tetrahydrofuran ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20N6O3 |
|---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(propan-2-ylamino)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H20N6O3/c1-6(2)15-3-7-9(20)10(21)13(22-7)19-5-18-8-11(14)16-4-17-12(8)19/h4-7,9-10,13,15,20-21H,3H2,1-2H3,(H2,14,16,17)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
KBUOZUBCOGUNGW-QYVSTXNMSA-N |
Isomeric SMILES |
CC(C)NC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CC(C)NCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


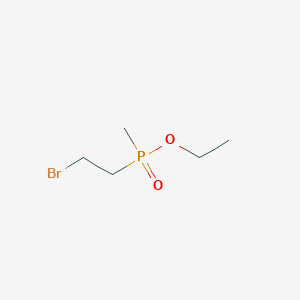
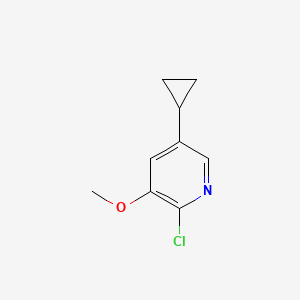
![Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B15220452.png)
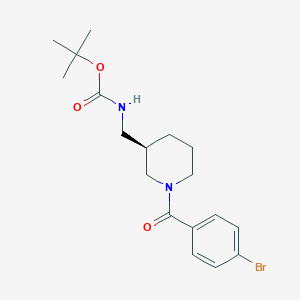
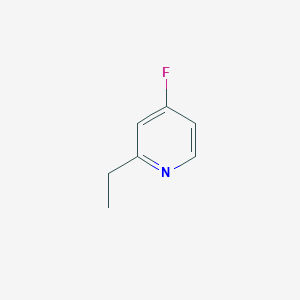
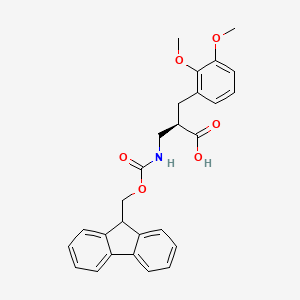
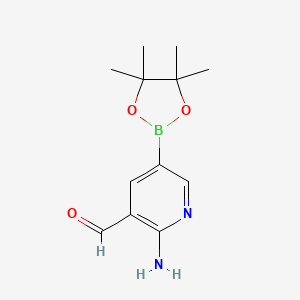

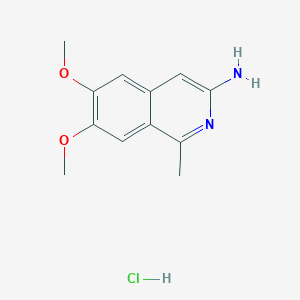
![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)
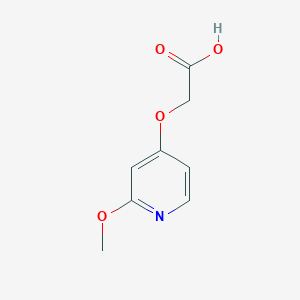
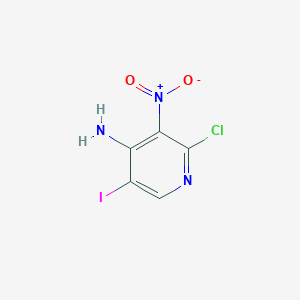
![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
